Ester Moiety: Lipophilicity & Reactivity
The tert-butyl ester moiety in tert-butyl 1-benzofuran-5-carboxylate is structurally differentiated from methyl or ethyl ester analogs (e.g., Methyl 2-tert-butyl-benzofuran-5-carboxylate, Ethyl 2-tert-butyl-benzofuran-5-carboxylate) . The bulkier tert-butyl group significantly alters the compound's steric hindrance and lipophilicity, which can influence its reactivity in synthetic pathways and its interaction with biological targets . This structural feature may enhance its lipophilicity, potentially affecting its pharmacokinetic properties and biological interactions .
| Evidence Dimension | Lipophilicity and Steric Hindrance |
|---|---|
| Target Compound Data | tert-butyl ester group |
| Comparator Or Baseline | Methyl ester group, Ethyl ester group |
| Quantified Difference | Not explicitly quantified in available data; inferred from structure-activity relationship (SAR) principles. |
| Conditions | Structural comparison based on chemical identity. |
Why This Matters
For procurement, this structural distinction is critical when optimizing ADME properties or designing a specific synthetic route, as the tert-butyl ester offers a different reactivity and solubility profile compared to its methyl and ethyl counterparts.
